Trimercury biscitrate

Description

Historical Perspectives on Inorganic Mercury-Citrate Chemistry

The use of mercury compounds dates back to antiquity, with applications in medicine, art, and industry. mit.edulaballey.comresearchgate.net Aristotle made one of the earliest written references to mercury, calling it "fluid silver" or "quicksilver". mit.edu Historically, mercury salts were used to treat various ailments, though their toxicity was also recognized. mit.edulibretexts.org The development of coordination chemistry in the late 19th and early 20th centuries provided a framework for understanding the structure and bonding in compounds like mercury citrates. The study of mercury's interaction with organic ligands, including citrates, became important in the context of its biological activity and toxicology. researchgate.net The investigation into the crystal structures of mercury complexes has been advanced by techniques such as single-crystal X-ray diffraction, which allows for the detailed characterization of their three-dimensional arrangements. nih.govresearchgate.netscispace.comyoutube.com

Ligand Design Principles in Mercury Coordination Systems with Polycarboxylate Ligands

The design of ligands for complexing with mercury(II) is a significant area of research, driven by the need to create compounds with specific structural and functional properties. researchgate.netsarpublication.com Polycarboxylate ligands, such as citrate (B86180), are of particular interest due to their ability to form stable complexes with mercury through multiple coordination sites. researchgate.nettandfonline.com

The principles of ligand design for mercury coordination systems focus on several key factors:

Number and Type of Donor Atoms: The stability and geometry of the resulting mercury complex are heavily influenced by the number and nature of the donor atoms (typically oxygen, nitrogen, or sulfur) in the ligand. acs.orgsarpublication.com Polycarboxylates provide multiple oxygen donor atoms from their carboxylate groups. researchgate.net

Flexibility of the Ligand: The conformational flexibility of the ligand plays a crucial role in determining the final structure of the coordination polymer. researchgate.net Flexible ligands can adapt to the coordination preferences of the mercury(II) ion, which can adopt various geometries. researchgate.netresearchgate.net

Steric and Electronic Effects: The size and electronic properties of substituents on the ligand can influence the coordination environment around the mercury center. sarpublication.com These factors can be tuned to control the dimensionality and properties of the resulting coordination polymer.

The d10 electronic configuration of the Hg(II) ion allows for a flexible coordination environment, leading to a variety of coordination numbers and geometries, which is a key consideration in the design of new mercury-based materials. researchgate.netresearchgate.net Researchers have extensively used organic polycarboxylate ligands as multidentate O-donor ligands to construct novel coordination polymers with desired architectures. researchgate.net

Trimercury Biscitrate: A Closer Look

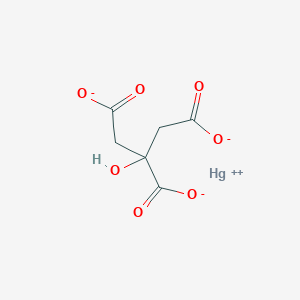

This compound is a specific inorganic mercury-citrate compound with the chemical formula C12H10Hg3O14. nih.gov It is also referred to as mercury(II) citrate. nih.govchemwhat.com This compound consists of three mercury atoms bonded to two citrate ions. ontosight.ai

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C12H10Hg3O14 | nih.gov |

| Molecular Weight | 979.97 g/mol | nih.gov |

| Appearance | White, crystalline powder | ontosight.ai |

| Solubility | Slightly soluble in water | ontosight.ai |

Research and Findings

Research on this compound has primarily focused on its synthesis, structure, and its historical use as a disinfectant and antiseptic. ontosight.ai Due to its high mercury content, it is a highly toxic compound. ontosight.ai Modern research into mercury-ligand interactions often utilizes advanced analytical techniques. For instance, high-resolution mass spectrometry can be used to identify mercury-binding ligands in complex mixtures, which is crucial for understanding mercury's environmental fate. frontiersin.org Spectroscopic methods like UV-vis, NMR, and circular dichroism, combined with computational modeling, are employed to study the complexation of mercury(II) with various ligands, including peptides containing potential binding sites. nih.gov The synthesis of novel mercury coordination polymers is an active area of research, with methods like sonochemical synthesis being explored to create new materials with specific properties. scispace.com

Structure

3D Structure of Parent

Properties

CAS No. |

18211-85-3 |

|---|---|

Molecular Formula |

C12H10Hg3O14 |

Molecular Weight |

979.97 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate;mercury(2+) |

InChI |

InChI=1S/2C6H8O7.3Hg/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |

InChI Key |

HDCBDFYSGPMGMJ-UHFFFAOYSA-H |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Hg+2] |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Hg+2].[Hg+2].[Hg+2] |

Other CAS No. |

18211-85-3 |

Origin of Product |

United States |

Synthetic Methodologies for Trimercury Biscitrate

Precursor Selection and Stoichiometric Control in Trimercury Biscitrate Synthesis

The selection of appropriate precursors is a critical first step in the synthesis of this compound. The choice of the mercury-containing reactant and the citrate (B86180) source will significantly influence the reaction kinetics, yield, and purity of the final product.

Mercury Precursors:

A variety of mercury(II) salts can be considered as potential precursors. The choice often depends on factors such as solubility, reactivity, and the nature of the counter-ion, which could potentially interfere with the reaction or the crystallization process. Commonly employed mercury(II) salts in synthetic chemistry include:

Mercury(II) chloride (HgCl₂): A widely available and relatively soluble mercury salt. redalyc.org

Mercury(II) nitrate (B79036) (Hg(NO₃)₂): Highly soluble in aqueous solutions, providing a readily available source of Hg²⁺ ions.

Mercury(II) acetate (B1210297) (Hg(CH₃COO)₂): Often used in organic synthesis and may offer different reactivity profiles.

Citrate Precursors:

The citrate ligand can be introduced from either citric acid or one of its salts.

Citric acid (C₆H₈O₇): As a weak polyprotic acid, its use allows for precise pH control during the reaction, which is crucial for the formation of the desired complex. nih.govresearchgate.net

Trisodium citrate (Na₃C₆H₅O₇): A soluble salt that provides citrate ions directly without altering the pH as significantly as citric acid. researchgate.net

Stoichiometric Control:

The stoichiometry of the reactants is paramount in ensuring the formation of this compound. Based on the chemical formula C₁₂H₁₀Hg₃O₁₄, the molar ratio of mercury to citrate should be precisely controlled at 3:2. nih.gov Maintaining this ratio is essential to prevent the formation of other mercury-citrate species with different stoichiometries. In practice, this involves the careful weighing of high-purity precursors and their controlled addition during the synthesis.

A hypothetical reaction for the formation of this compound can be represented as:

3 Hg²⁺ + 2 C₆H₅O₇³⁻ → Hg₃(C₆H₅O₇)₂

This simplified equation assumes the use of a fully deprotonated citrate ion. When using citric acid, a base would be required to achieve the desired charge on the citrate ligand for coordination with the mercury(II) ions.

The following table outlines potential precursor combinations and the theoretical stoichiometric ratios required for the synthesis of this compound.

| Mercury Precursor | Citrate Precursor | Theoretical Molar Ratio (Hg:Citrate) |

| Mercury(II) Chloride | Citric Acid | 3 : 2 |

| Mercury(II) Nitrate | Trisodium Citrate | 3 : 2 |

| Mercury(II) Acetate | Citric Acid | 3 : 2 |

Table 1: Potential Precursor Combinations and Stoichiometric Ratios for this compound Synthesis.

Optimization of Reaction Conditions for High-Yield this compound Formation

The yield and purity of this compound are highly dependent on the optimization of several key reaction parameters, including solvent, temperature, pH, and reaction time.

Solvent System:

Aqueous media are commonly employed for the synthesis of metal-citrate complexes due to the good solubility of many metal salts and citrate precursors. journal-of-agroalimentary.ro The use of deionized or distilled water is crucial to avoid the introduction of interfering ions. rsc.org In some cases, mixed solvent systems, such as water-ethanol or water-methanol, may be used to influence the solubility of the reactants and the final product, potentially aiding in crystallization. ijcrt.org

Temperature:

Temperature plays a significant role in both the reaction rate and the solubility of the resulting complex. For many metal-citrate syntheses, reactions are carried out at slightly elevated temperatures (e.g., 50-80 °C) to facilitate complex formation. ijcrt.org However, the thermal stability of the target compound must be considered, as some mercury compounds can be sensitive to heat. For instance, in the synthesis of other heavy metal citrates, temperature can influence the hydration state of the final crystalline product. encyclopedia.pub

pH Control:

The pH of the reaction medium is a critical parameter, as it dictates the protonation state of the citric acid and the stability of the mercury-citrate complex. Citric acid has three carboxylic acid groups with different pKa values, and the coordination to the metal center is highly pH-dependent. The synthesis of cadmium-citrate complexes, for example, yields different products at different pH values. journal-of-agroalimentary.ro For the formation of this compound, the pH would need to be carefully controlled, likely in the weakly acidic to neutral range, to ensure the availability of the appropriate citrate species for coordination with mercury(II). This can be achieved through the use of buffer solutions or the controlled addition of a base (e.g., sodium hydroxide (B78521) or ammonia) if starting with citric acid. journal-of-agroalimentary.roe3s-conferences.org

Reaction Time:

The reaction time required for the complete formation of the complex will depend on the other reaction conditions. Monitoring the reaction progress, for instance, by observing the precipitation of the product or by analytical techniques, is necessary to determine the optimal reaction duration.

The table below summarizes the key reaction conditions that would require optimization for the synthesis of this compound, with ranges extrapolated from the synthesis of analogous metal-citrate complexes.

| Parameter | Investigated Range (Analogous Syntheses) | Rationale |

| Temperature | Room Temperature to 80 °C | To balance reaction rate with product stability and control crystal form. ijcrt.orgmdpi.com |

| pH | 3 - 8 | To control the deprotonation of citric acid and favor the formation of the desired complex. journal-of-agroalimentary.ro |

| Solvent | Aqueous, Water/Ethanol (B145695), Water/Methanol | To ensure solubility of precursors and potentially facilitate precipitation of the product. journal-of-agroalimentary.roijcrt.org |

| Reaction Time | 1 - 24 hours | To allow for complete reaction and equilibration. |

Table 2: Key Reaction Parameters for Optimization in this compound Synthesis.

Crystallization and Purification Techniques for Mercury-Citrate Complexes

Following the chemical reaction, the isolation and purification of this compound are essential to obtain a product of high purity. The choice of method will depend on the physical properties of the complex, such as its solubility and crystallinity.

Crystallization:

If the this compound precipitates directly from the reaction mixture, the solid can be collected by filtration. However, if the complex remains in solution, crystallization can be induced. Common crystallization techniques applicable to metal-organic complexes include:

Slow Evaporation: The solvent is allowed to evaporate slowly from the solution, leading to a gradual increase in the concentration of the complex and the formation of crystals.

Cooling Crystallization: If the solubility of the complex is significantly temperature-dependent, cooling the reaction mixture can induce crystallization. mdpi.com

Antisolvent Crystallization: The addition of a solvent in which the complex is insoluble (an antisolvent) to the reaction solution can cause the product to precipitate.

The formation of different hydrates is a common feature of metal citrates, and the crystallization conditions, particularly temperature, can influence the specific hydrate (B1144303) that is formed. encyclopedia.pub

Purification:

The crude this compound, once isolated, will likely require further purification to remove unreacted precursors, byproducts, and other impurities.

Washing: The isolated solid is typically washed with the reaction solvent (e.g., water) to remove soluble impurities, followed by a wash with a more volatile solvent (e.g., ethanol or diethyl ether) to facilitate drying. rsc.orgijcrt.org

Recrystallization: This is a powerful purification technique where the crude product is dissolved in a suitable solvent at an elevated temperature, and then allowed to slowly crystallize as the solution cools. This process can significantly improve the purity and crystalline quality of the final product. ijcrt.org The choice of solvent for recrystallization is critical and needs to be determined experimentally.

Given the nature of mercury compounds, all purification steps must be conducted with appropriate safety precautions to prevent exposure and environmental contamination. The final purified product should be characterized using analytical techniques such as spectroscopic methods (e.g., IR, NMR) and X-ray diffraction to confirm its identity and purity. ijcrt.orgresearchgate.net

Structural Elucidation and Crystallography of Trimercury Biscitrate

Single-Crystal X-ray Diffraction Analysis of Trimercury Biscitrate

For this compound, a successful SC-XRD analysis would require the growth of suitable single crystals. The resulting data would provide unambiguous information on the coordination of the citrate (B86180) ligands to the mercury atoms. However, a search of publicly available crystallographic databases and scientific literature did not yield any specific reports of a single-crystal structure determination for this compound.

Polycrystalline Diffraction Characterization of this compound Phases

When single crystals of sufficient size and quality cannot be obtained, X-ray powder diffraction (XRPD) is a powerful alternative for characterizing the crystalline nature of a material. forcetechnology.comnih.govyoutube.com This method uses a powdered or polycrystalline sample, which contains a vast number of small crystallites in random orientations. doitpoms.ac.uk The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle, which serves as a unique "fingerprint" for a specific crystalline phase. nih.gov

An XRPD analysis of a this compound sample would confirm its crystallinity and could be used to identify the specific phase or phases present by comparing the experimental pattern to databases of known materials. nih.gov Furthermore, techniques such as Rietveld refinement could potentially be used to solve the crystal structure from powder data, although this is generally more challenging than single-crystal analysis. Currently, no published X-ray powder diffraction patterns for this compound are available.

Analysis of Coordination Environment and Geometry of Mercury Centers within this compound

Mercury(II) ions are known to exhibit flexible coordination geometries, commonly forming linear, trigonal, or tetrahedral complexes. ijcrt.org In the context of this compound, the citrate ligand, with its multiple carboxyl and hydroxyl functional groups, can act as a chelating agent. journals.co.za The coordination environment of the mercury centers would be defined by the number of citrate oxygen atoms bonded to each mercury atom and the resulting geometry.

Investigation of Intermolecular Interactions and Crystal Packing Motifs in this compound

Analysis of the crystal packing of this compound would involve identifying recurring structural motifs and understanding how these non-covalent interactions dictate the three-dimensional architecture of the solid. Tools like the Mercury software, which is used for crystal structure visualization and analysis, would be instrumental in such an investigation. mdpi.com Without experimental crystallographic data, any discussion of the specific intermolecular interactions and packing motifs in this compound remains speculative.

Spectroscopic Characterization of Trimercury Biscitrate

Vibrational Spectroscopy of Trimercury Biscitrate (Infrared and Raman)

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of molecules. lu.se These techniques are fundamental in identifying the functional groups present in a molecule. mdpi.com For this compound, vibrational spectroscopy would be key to confirming the structure of the citrate (B86180) ligands and investigating their interaction with the mercury ions.

IR and Raman are complementary techniques. cigrjournal.org A key principle is the rule of mutual exclusion, which states that for a molecule with a center of symmetry, vibrations that are Raman active are IR inactive, and vice versa. The presence of both IR and Raman active bands for the same vibrational mode can indicate a lack of a center of symmetry in the molecule.

In the analysis of this compound, specific regions of the spectra would be of interest:

Carboxylate (COO⁻) Vibrations: The citrate ligand has three carboxylate groups. The position and separation of the symmetric and asymmetric stretching frequencies of the COO⁻ groups in the IR and Raman spectra would provide insight into their coordination mode with the mercury(II) ions (e.g., monodentate, bidentate, bridging).

Hydroxyl (-OH) and C-O Vibrations: The central hydroxyl group and the C-O single bonds of the citrate backbone would exhibit characteristic stretching and bending vibrations. Changes in the position of these bands compared to free citric acid could indicate involvement of the hydroxyl group in coordination to mercury.

Hg-O Vibrations: In the far-infrared and low-frequency Raman region, vibrations corresponding to the mercury-oxygen bonds would be expected. The presence and characteristics of these bands would be direct evidence of the coordination between the mercury ions and the citrate ligands.

A hypothetical data table for the types of vibrational bands that would be analyzed is presented below.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Information Provided |

| O-H Stretch (hydroxyl) | 3500 - 3200 | Presence and hydrogen bonding of the hydroxyl group. |

| C=O Stretch (carboxylic acid/ester) | 1760 - 1690 | Would indicate if any carboxyl groups are uncoordinated. |

| COO⁻ Asymmetric Stretch | 1650 - 1550 | Coordination mode of the carboxylate groups to the mercury ions. |

| COO⁻ Symmetric Stretch | 1440 - 1360 | Complements the asymmetric stretch data to determine coordination. |

| C-O Stretch (hydroxyl/ether) | 1300 - 1000 | Information on the citrate backbone structure. |

| Hg-O Stretch | < 600 | Direct evidence of mercury-oxygen bonding and information on the coordination sphere. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in the Characterization of this compound (if applicable)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. youtube.com It provides information on the chemical environment, connectivity, and dynamics of specific nuclei. For this compound, ¹H and ¹³C NMR would be the most relevant techniques.

However, the applicability of NMR to this compound could be complicated by several factors, including its solubility and the potential for dynamic exchange processes in solution. If the compound is sufficiently soluble in a suitable deuterated solvent (like D₂O), the following information could be obtained:

¹H NMR: The proton NMR spectrum would show signals for the methylene (B1212753) (-CH₂-) protons of the citrate ligands. The chemical shift, multiplicity (splitting pattern), and integration of these signals would confirm the citrate backbone's integrity. youtube.com The coordination to mercury could lead to changes in the chemical shifts compared to free citrate.

¹³C NMR: The carbon-13 NMR spectrum would provide a signal for each unique carbon atom in the citrate ligand. This includes the carboxylate carbons, the quaternary carbon bearing the hydroxyl group, and the methylene carbons. The chemical shifts would be sensitive to the coordination environment of the carboxylate and hydroxyl groups.

The mercury-199 (B1194827) isotope is NMR active, but its low natural abundance and sensitivity would make ¹⁹⁹Hg NMR challenging without isotopic enrichment.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Oxidation State Determination in this compound

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within the top few atomic layers of a solid sample. bris.ac.uk For this compound, XPS would be invaluable for confirming the +2 oxidation state of mercury.

An XPS analysis would involve irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. chemistryviews.org The binding energy of these electrons is characteristic of the element and its chemical environment. ntu.edu.tw

The key spectral regions for this compound would be:

Hg 4f Region: The binding energy of the Hg 4f photoelectrons is highly sensitive to the oxidation state of mercury. The observation of the characteristic Hg 4f₇/₂ and Hg 4f₅/₂ doublet at binding energies consistent with Hg(II) would confirm the +2 oxidation state.

O 1s Region: The O 1s spectrum would likely be complex, with components corresponding to the different oxygen environments: the carboxylate groups (C=O and C-O) and the hydroxyl group (-OH). Deconvolution of this peak could provide further insight into the coordination.

C 1s Region: The C 1s spectrum would also show multiple components, corresponding to the carbons of the methylene groups, the carbon attached to the hydroxyl group, and the carboxylate carbons.

A hypothetical table of expected XPS binding energies is shown below. These are representative values and would need to be determined experimentally.

| Element | Orbital | Expected Binding Energy (eV) | Information Confirmed |

| Hg | 4f₇/₂ | ~100 - 102 | Presence and +2 oxidation state of mercury. |

| O | 1s | ~531 - 533 | Presence of oxygen in different chemical environments. |

| C | 1s | ~284 - 289 | Presence of carbon in different functional groups. |

Mass Spectrometry Techniques for Structural Confirmation of this compound

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For a large, charged complex like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be most appropriate.

The mass spectrum would be expected to show:

Molecular Ion Peak: A peak or cluster of peaks corresponding to the intact this compound complex or a significant fragment thereof. The isotopic pattern of this cluster would be characteristic of a compound containing three mercury atoms, as mercury has several stable isotopes.

Fragmentation Pattern: The fragmentation of the complex could involve the loss of citrate ligands or parts of the ligands, providing clues about the strength of the interactions and the connectivity within the complex.

Coordination Chemistry of Mercury Ii with Citrate Ligands

Chelation and Ligand Denticity of Citrate (B86180) in Mercury(II) Complexation

Chelation is a fundamental concept in the coordination chemistry of mercury(II) with citrate. nih.govnih.gov Citrate is a multidentate ligand, meaning it can bind to a central metal ion through more than one donor atom. libretexts.org Specifically, citric acid possesses three carboxyl groups and one hydroxyl group, all of which can potentially coordinate with a metal ion. journals.co.za However, steric constraints prevent all four groups from binding to a single mercury(II) ion simultaneously. journals.co.za

The denticity of the citrate ligand—the number of donor atoms attached to the central mercury(II) ion—can vary. It can act as a bidentate or tridentate ligand. libretexts.orgnasa.gov This variability in coordination mode gives rise to a diverse range of complex structures. The specific coordination is influenced by factors such as the pH of the solution and the metal-to-ligand ratio.

The relative binding strength of Hg(II) with citrate is considered weaker compared to ligands containing sulfur or nitrogen donor atoms, such as thiols and amines. acs.orgosti.gov Studies comparing the stability of mercury(II) complexes have shown that carboxylate ligands like citrate form less stable complexes than those with ligands like ethylenediaminetetraacetate (B1237979) (EDTA) or various thiol-containing compounds. acs.orgosti.govresearchgate.net

Table 1: Comparison of Ligand Binding Strength for Hg(II)

| Ligand Type | Relative Binding Strength |

|---|---|

| Thiolates (e.g., DMPS, GSH) | Strongest |

| Aminocarboxylates (e.g., EDTA) | Intermediate |

| Carboxylates (e.g., Citrate, Acetate) | Weakest |

This table provides a generalized comparison of the relative affinity of different ligand types for mercury(II), based on available research. acs.orgosti.govresearchgate.net

Influence of pH and Solvent on Coordination Equilibria of Mercury-Citrate Systems

The coordination equilibria of mercury-citrate systems are highly sensitive to the pH of the solution. The protonation state of the citrate ligand is pH-dependent, which in turn affects its coordination behavior. At low pH values, the carboxylic acid groups are protonated, reducing their ability to coordinate with mercury(II). As the pH increases, these groups deprotonate, making the oxygen atoms available for coordination. acs.org

The speciation of mercury(II) itself is also pH-dependent. In aqueous solutions, mercury(II) can exist as various hydroxo species, such as Hg(OH)⁺ and Hg(OH)₂, which can compete with citrate for coordination to the mercury center. uwa.edu.aumdpi.com The formation of mercury-citrate complexes is therefore a result of the complex interplay between the pH-dependent forms of both the metal ion and the ligand. researchgate.net For instance, in acidic conditions, the formation of simple mercury-citrate complexes might be favored, while at higher pH values, mixed hydroxo-citrate complexes can form. researchgate.net

The nature of the solvent can also influence the coordination chemistry. While most studies are conducted in aqueous solutions, the presence of organic solvents can alter the solvation of the ions and, consequently, the stability and structure of the resulting complexes. researchgate.netmdpi.com The solubility of both the mercury salts and the citrate ligand can be affected by the solvent composition, thereby shifting the coordination equilibria. researchgate.net

Formation of Mono-, Di-, and Polynuclear Mercury-Citrate Species

The versatility of the citrate ligand allows for the formation of a variety of mercury-citrate species, including mononuclear, dinuclear, and polynuclear complexes. nasa.gov

Mononuclear complexes: In these species, a single mercury(II) ion is coordinated to one or more citrate ligands. The stoichiometry of these complexes can vary, with common examples being 1:1 and 1:2 metal-to-ligand ratios. researchgate.net

Di- and Polynuclear complexes: Citrate can act as a bridging ligand, connecting two or more mercury(II) centers. This can lead to the formation of dinuclear (two metal centers) or even larger polynuclear (multiple metal centers) structures. nasa.gov The formation of these higher-order species is often dependent on the concentration of the reactants and the pH of the solution. Spectrophotometric studies have provided evidence for the existence of various complex species in solution. researchgate.net

The formation of such diverse species highlights the complexity of mercury-citrate systems. The specific species present in a given system will depend on the precise experimental conditions.

Ligand Exchange and Substitution Reactions in Mercury(II)-Citrate Complexes

Mercury(II)-citrate complexes can participate in ligand exchange and substitution reactions. These reactions involve the replacement of the citrate ligand by another ligand, or the substitution of a coordinated water molecule or other group by an incoming ligand. acs.orgnih.gov

The kinetics and thermodynamics of these reactions are influenced by the relative binding affinities of the competing ligands for mercury(II). acs.org As mentioned earlier, ligands with soft donor atoms like sulfur (thiolates) generally form more stable complexes with the soft acid mercury(II) than carboxylate ligands like citrate. acs.orgosti.gov Consequently, the addition of a strong chelating agent, particularly one containing thiol groups, can lead to the displacement of citrate from the mercury coordination sphere. acs.org

These exchange reactions are significant in biological and environmental contexts, as they can dictate the mobilization and transport of mercury. For example, in the presence of naturally occurring organic matter containing thiol groups, mercury initially complexed with citrate may be transferred to these more strongly binding sites. acs.orgosti.gov

Computational Chemistry and Theoretical Studies of Trimercury Biscitrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. For a hypothetical analysis of trimercury biscitrate, DFT calculations would be instrumental in elucidating the nature of the bonding between the mercury and citrate (B86180) ions.

Researchers could determine key structural parameters, including bond lengths and angles, and analyze the charge distribution within the molecule. miljodirektoratet.no For instance, studies on phenylmercury (B1218190) carboxylates have successfully used DFT to calculate net charges on the mercury atom and the carboxylate groups, revealing the ionic character of the complexes. miljodirektoratet.no A similar approach for this compound would clarify the covalent versus ionic nature of the mercury-oxygen bonds.

The choice of functional and basis set would be critical for obtaining accurate results. For mercury complexes, functionals like M06 and basis sets that include relativistic effects, such as those with a Stuttgart-Dresden (SDD) effective core potential for mercury, have been shown to provide reliable results for stability constants and geometric parameters. researchgate.net

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Hypothetical Value | Significance |

| Hg-O Bond Length (Å) | 2.1 - 2.4 | Indicates the strength and nature of the mercury-carboxylate interaction. |

| O-Hg-O Bond Angle (°) | 170 - 180 | Defines the local coordination geometry around each mercury atom. |

| Mulliken Atomic Charge on Hg | +1.0 to +1.5 | Quantifies the degree of charge transfer and the ionic character of the bonds. |

| HOMO-LUMO Gap (eV) | 3.0 - 5.0 | Provides insight into the molecule's electronic stability and reactivity. |

Note: The values in this table are hypothetical and based on typical ranges observed in related mercury-carboxylate and organomercury complexes. miljodirektoratet.noresearchgate.net Actual values would require specific DFT calculations for this compound.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations could be employed to study the behavior of this compound in solution, providing insights into its solvation and dynamic properties. By simulating the molecule's movement over time, researchers can understand how it interacts with solvent molecules, such as water.

These simulations rely on a force field, a set of parameters that describes the potential energy of the system. For a complex ion like this compound, a well-parameterized force field would be necessary to accurately model the interactions between the mercury ions, the citrate ligands, and the surrounding solvent.

MD simulations are particularly useful for:

Determining Solvation Structure: Analyzing the radial distribution functions of water molecules around the mercury and citrate components to understand the hydration shell.

Investigating Transport Properties: Calculating diffusion coefficients, which are relevant for understanding the molecule's mobility in solution.

Studies on the passive permeation of mercury complexes through model bacterial membranes have demonstrated the power of MD simulations in understanding the biophysical interactions of these compounds. ornl.gov

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model. For this compound, this would be a crucial step in confirming its computed structure.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies and intensities. Specific vibrational modes, such as the Hg-O stretching frequencies, would be of particular interest as they directly probe the bonding environment of the mercury ions. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, predicting the ¹³C and ¹⁹⁹Hg NMR spectra would be highly valuable. Theoretical studies on phenylmercury carboxylates have shown that calculated NMR parameters can correlate well with experimental findings. miljodirektoratet.no

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Predicted Range | Significance |

| Infrared (IR) | Hg-O Stretch (cm⁻¹) | 400 - 600 | Directly probes the mercury-oxygen bond strength. |

| ¹³C NMR | Carboxylate Carbon (ppm) | 170 - 185 | Sensitive to the coordination environment of the carboxylate groups. |

| ¹⁹⁹Hg NMR | Chemical Shift (ppm) | -1000 to -1500 | Highly sensitive to the electronic environment around the mercury nucleus. |

Note: These are hypothetical predictions based on data from analogous compounds. miljodirektoratet.noresearchgate.net Experimental verification would be required.

Computational Analysis of Reaction Pathways for this compound Formation

The formation of this compound involves the reaction of a mercury source with citric acid. Computational chemistry can be used to model the reaction mechanism and determine the thermodynamics and kinetics of its formation.

By calculating the energies of reactants, products, and potential transition states, a reaction energy profile can be constructed. This would reveal whether the formation of this compound is energetically favorable (exothermic) and provide the activation energy, which is related to the reaction rate.

Studies on the formation of other mercury complexes in solution have utilized quantum chemical methods to calculate reaction energies and stability constants. researchgate.netminsocam.org For example, the interaction of mercury(II) with citric acid in aqueous solution has been studied spectrophotometrically, and the stability constants of various mercury-citrate species have been determined. researchgate.net A computational analysis could provide a deeper, atomistic understanding of these processes, including the stepwise coordination of the three mercury ions to the two citrate molecules. This would involve modeling the deprotonation of citric acid and the subsequent coordination of Hg²⁺ ions to the carboxylate and hydroxyl groups.

Chemical Reactivity and Reaction Mechanisms of Trimercury Biscitrate

Thermal Decomposition Pathways and Products of Trimercury Biscitrate

Studies on other metal carboxylates indicate that the decomposition pathway can involve the formation of ketones, aldehydes, and hydrocarbons. csic.es For instance, the thermal decomposition of some even-chain length mercury(II) carboxylates has been reported to produce ethylene (B1197577) and propionic acid alongside carbon dioxide. csic.es It is plausible that the thermal decomposition of this compound would proceed through a multi-step process involving the cleavage of the mercury-carboxylate bonds, followed by decarboxylation of the citrate (B86180) ligand and subsequent decomposition of the organic fragments. The final inorganic product would likely be elemental mercury, given its volatility at elevated temperatures. cuni.cz

Table 1: Potential Thermal Decomposition Products of this compound (Hypothetical)

| Product | Chemical Formula | Physical State at STP |

| Elemental Mercury | Hg | Liquid |

| Carbon Dioxide | CO₂ | Gas |

| Acetone | C₃H₆O | Liquid |

| Acetic Acid | C₂H₄O₂ | Liquid |

Note: This table is based on the general decomposition patterns of metal carboxylates and is hypothetical in the absence of specific experimental data for this compound.

Hydrolysis and Solvolysis Reactions of this compound

The hydrolysis of mercury(II) salts is a well-documented phenomenon that leads to the formation of various hydroxo complexes. cost-nectar.eustackexchange.com In aqueous solutions, this compound is susceptible to hydrolysis, where water molecules attack the mercury centers, leading to the displacement of the citrate ligands. The extent of hydrolysis is dependent on the pH of the solution.

The initial step in the hydrolysis of this compound would likely involve the coordination of water molecules to the mercury(II) ions, followed by deprotonation to form hydroxo-mercury(II) species. This process can lead to the formation of polynuclear oxo-bridged mercury species in solution. stackexchange.com The citrate anion, being a weaker ligand, can be displaced by hydroxide (B78521) ions, especially in neutral to alkaline conditions. The general hydrolysis equilibria for Hg²⁺ are:

Hg²⁺ + H₂O ⇌ Hg(OH)⁺ + H⁺ cost-nectar.eu Hg²⁺ + 2H₂O ⇌ Hg(OH)₂ + 2H⁺ cost-nectar.eu

In the context of this compound, these reactions would lead to a mixture of mercury-hydroxy-citrate complexes and eventually to the precipitation of mercury(II) oxide (HgO) in basic solutions. stackexchange.com Solvolysis in other protic solvents would proceed through analogous mechanisms.

Redox Chemistry of Mercury Centers within the this compound Framework

The mercury centers in this compound exist in the +2 oxidation state. The redox chemistry of this compound is primarily concerned with the reduction of Hg(II) to Hg(I) or Hg(0). Citrate ions can act as reducing agents, particularly under photochemical conditions. researchgate.net Studies on citrate-capped gold nanoparticles have shown that citrate can reduce Hg(II) to elemental mercury (Hg(0)). researchgate.netresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) analysis of citrate-capped platinum nanoparticles treated with Hg²⁺ has demonstrated the reduction of Hg²⁺ to Hg⁰. researchgate.net The binding energies observed in the Hg 4f spectra are consistent with the presence of both Hg(II) and Hg(0), indicating a redox reaction at the nanoparticle surface where citrate is implicated in the reduction process. researchgate.net

The reduction potential of the Hg(II)/Hg(0) couple is significantly influenced by the coordination environment. Complexation with citrate would shift this potential, but specific electrochemical data for this compound is not available. It is known that ligands can stabilize certain oxidation states. While citrate is not a particularly strong ligand for mercury compared to thiols, it can participate in electron transfer processes. pnas.org

Table 2: Standard Reduction Potentials of Relevant Mercury Species

| Half-Reaction | Standard Potential (V) |

| Hg₂²⁺ + 2e⁻ → 2Hg(l) | +0.7973 |

| Hg²⁺ + 2e⁻ → Hg(l) | +0.851 |

| 2Hg²⁺ + 2e⁻ → Hg₂²⁺ | +0.920 |

Source: Standard electrode potential data.

Ligand Modification and Derivatization Reactions of this compound

The citrate ligands in this compound can be substituted by other ligands that form more stable complexes with mercury(II). Thiol-containing molecules, for instance, have a very high affinity for mercury and can readily displace carboxylate ligands like citrate. princeton.edunih.gov This reactivity is a cornerstone of the toxicology of mercury compounds, as they readily bind to cysteine residues in proteins. nih.gov

The reaction of this compound with a thiol (R-SH) can be represented as follows: [Hg₃(C₆H₅O₇)₂] + nR-SH → [Hg₃(C₆H₅O₇)₂₋ₓ(SR)ₓ] + xC₆H₅O₇H

The exact stoichiometry and products would depend on the reaction conditions and the nature of the thiol. This ligand exchange is a form of derivatization.

Furthermore, the carboxyl and hydroxyl groups of the citrate ligand itself could potentially be modified through esterification or other reactions, provided that the reaction conditions are compatible with the stability of the mercury-citrate coordination. However, specific examples of such derivatization reactions for this compound are not documented in the scientific literature. The high reactivity of mercury with a wide range of functional groups suggests that derivatization reactions would likely compete with ligand displacement.

Article on Non-Biomedical Materials Science Applications of this compound Cannot Be Generated

Following a comprehensive and diligent search of publicly available scientific literature and resources, it has been determined that there is insufficient information to generate a scientifically accurate and detailed article on the non-biomedical materials science applications of this compound as per the requested outline.

The investigation included targeted searches for the use of this compound in the following areas:

Materials Science Applications of Trimercury Biscitrate Excluding Biomedical Contexts

Trimercury Biscitrate as a Precursor in the Synthesis of Other Inorganic Mercury Compounds:General synthetic pathways involving organomercury compounds are described in the chemical literature.wikipedia.orglibretexts.orgrsc.orgresearchgate.netHowever, no specific documentation was found on the use of this compound as a precursor for the synthesis of other inorganic mercury compounds.

The repeated and exhaustive searches across a range of scientific databases and search engines failed to locate any specific, credible, and detailed research findings or data tables related to the non-biomedical materials science applications of this compound. The vast majority of information available on this compound pertains to its historical use in biomedical contexts, which were explicitly excluded from the scope of the requested article.

Therefore, to maintain scientific accuracy and adhere to the strict content requirements of the request, the article cannot be produced. Any attempt to do so would require speculation and extrapolation from the known applications of other mercury compounds, which would not meet the required standards of scientific rigor and would violate the core instructions of the prompt.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Trimercury biscitrate in laboratory settings?

- Methodological Answer : Synthesis requires strict control of stoichiometric ratios between mercury precursors (e.g., HgO or Hg(NO₃)₂) and citric acid under acidic conditions. Detailed procedures should include:

- Step 1 : Dissolve mercury(II) oxide in dilute nitric acid to form a mercury nitrate solution.

- Step 2 : Add citric acid in a 2:3 molar ratio (citric acid:mercury) under constant stirring at 60–70°C.

- Step 3 : Precipitate the product via slow evaporation or solvent diffusion, followed by filtration and drying .

- Validation : Confirm purity using elemental analysis (e.g., ICP-OES for Hg content) and FT-IR to verify citrate coordination .

Q. How should researchers characterize the stability of this compound under varying pH conditions?

- Methodological Answer :

- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate this compound at 25°C. Monitor degradation via:

- UV-Vis Spectroscopy : Track absorbance changes at citrate-specific wavelengths (e.g., 210–230 nm).

- XRD : Compare crystallinity before/after exposure to identify structural changes.

- Data Interpretation : Use first-order kinetics models to calculate degradation rates. Ensure replicates (n ≥ 3) to account for variability .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data for this compound across studies be resolved?

- Methodological Answer : Contradictions in FT-IR or NMR spectra often arise from differences in sample hydration or coordination geometry. To address this:

- Step 1 : Replicate experiments under identical conditions (solvent, temperature, concentration) as cited studies.

- Step 2 : Perform synchrotron XRD to resolve ambiguities in crystal structure.

- Step 3 : Use DFT calculations to model potential coordination environments and compare with experimental data .

- Example : A 2018 study resolved conflicting NMR signals by identifying a pH-dependent equilibrium between monomeric and trimeric mercury-citrate complexes .

Q. What computational approaches are suitable for modeling the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry using hybrid functionals (e.g., B3LYP) with a relativistic basis set (e.g., LANL2DZ for Hg).

- Analysis : Calculate charge distribution, HOMO-LUMO gaps, and bond dissociation energies to predict reactivity.

- Validation : Cross-reference computed vibrational spectra with experimental FT-IR/Raman data .

Q. How should researchers design experiments to investigate the compound’s potential toxicity mechanisms?

- Methodological Answer :

- In vitro : Expose human cell lines (e.g., HEK293) to this compound and measure:

- Cellular Uptake : Use Hg-specific fluorescent probes (e.g., Rhodamine-based sensors).

- Oxidative Stress : Quantify ROS levels via DCFH-DA assay.

- In silico : Perform molecular docking to assess interactions with biomolecules (e.g., glutathione reductase) .

Data Analysis & Contradiction Management

Q. What statistical methods are recommended for validating conflicting thermal decomposition data?

- Methodological Answer :

- Techniques : Conduct TGA/DSC under inert and oxidative atmospheres to isolate decomposition pathways.

- Analysis : Apply multivariate regression to identify variables (e.g., heating rate, sample mass) contributing to discrepancies.

- Reporting : Include error bars and confidence intervals (95%) in graphical data .

Q. How can researchers address inconsistencies in reported solubility values for this compound?

- Methodological Answer :

- Standardization : Use IUPAC-recommended shake-flask methods with HPLC quantification.

- Variables to Control : Temperature (±0.1°C), ionic strength, and solvent purity.

- Meta-Analysis : Perform a systematic review of literature data, applying Cochran’s Q test to assess heterogeneity .

Ethical & Compliance Considerations

Q. What safety protocols are critical when handling this compound in compliance with REACH regulations?

- Methodological Answer :

- Containment : Use fume hoods and double-glove systems (nitrile gloves).

- Waste Disposal : Neutralize mercury waste with sulfide solutions before disposal.

- Documentation : Maintain logs of synthesis batches and safety audits per CAS 18211-85-3 guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.